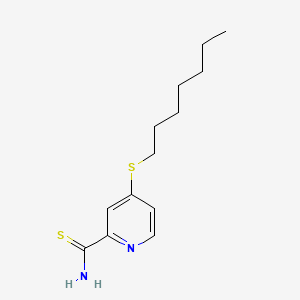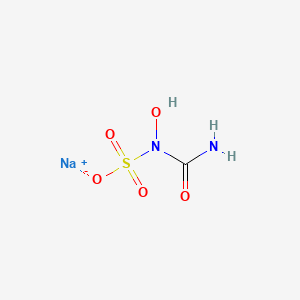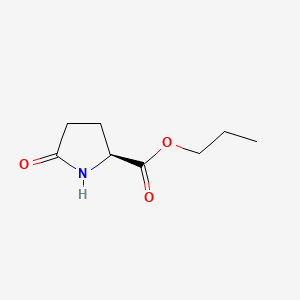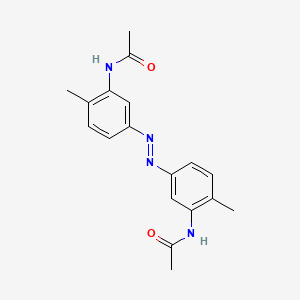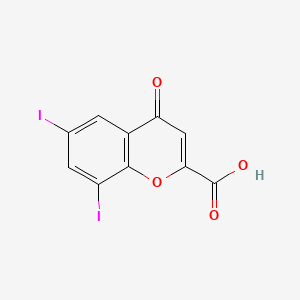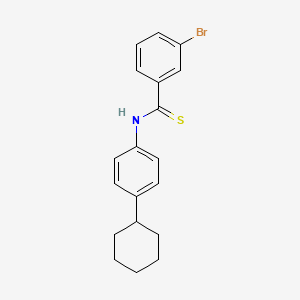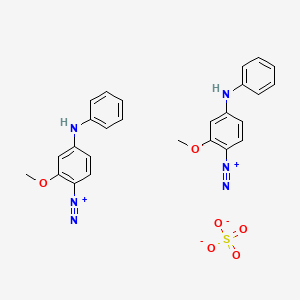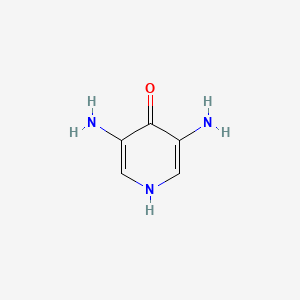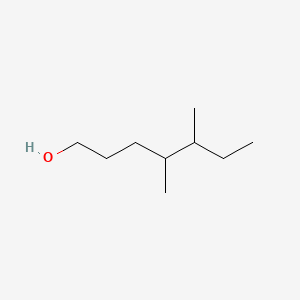
4-((Benzyl)amino)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Benzyl)amino)butyramide is an organic compound belonging to the class of amides It is characterized by the presence of a benzyl group attached to an amino group, which is further connected to a butyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Benzyl)amino)butyramide typically involves the reaction of benzylamine with butyric acid or its derivatives. One common method is the amidation reaction, where benzylamine reacts with butyric acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-((Benzyl)amino)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Benzylamine and butyric acid derivatives.
Reduction: Benzylamine and butylamine.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-((Benzyl)amino)butyramide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-((Benzyl)amino)butyramide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Butyramide: A simpler amide with similar structural features but lacking the benzyl group.
Benzamide: Contains a benzyl group but differs in the length and structure of the carbon chain.
Uniqueness
4-((Benzyl)amino)butyramide is unique due to the presence of both benzyl and butyramide groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
85391-97-5 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-(benzylamino)butanamide |
InChI |
InChI=1S/C11H16N2O/c12-11(14)7-4-8-13-9-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2,(H2,12,14) |
InChI Key |
BSVWDTBXKSAPGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


